molecular formula C11H11NO3S B2373913 Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate CAS No. 189439-55-2

Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B2373913
CAS No.: 189439-55-2
M. Wt: 237.27
InChI Key: VZWRCBXURPSNIX-UHFFFAOYSA-N
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Description

“Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate” is a synthetic compound in the thiophene family . It has a CAS Number of 189439-55-2 and a molecular weight of 238.29 . The InChI Code for this compound is 1S/C11H12NO3S/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5,16H,12H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring with one sulfur atom, and functional groups such as an amino group (-NH2), a methoxy group (-OCH3), and a carboxylate ester group (-COOCH3) .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at a temperature between 28°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate is utilized in the synthesis of various pharmacologically active benzo[b]thiophene derivatives. These derivatives include substituted amines and thiouronium salts, which can be generated through standard chemical transformations (Chapman et al., 1971).
  • It also plays a role in the substitution reactions of benzo[b]thiophene derivatives. Key reactions include bromination, nitration, formylation, and acetylation, leading to various substituted products (Clarke, Scrowston, & Sutton, 1973).

Synthesis of Novel Compounds

  • The compound is important in the synthesis of novel benzo[b]thiophene‐4,7‐diones, which are created through reactions with activated benzoquinones. These novel compounds have significant implications in heterocyclic chemistry (Ruiz et al., 1981).

Application in Biological Studies

  • This compound derivatives have been evaluated for their potential as apoptosis-inducing agents in cancer chemotherapy. This application stems from the benzo[b]thiophene scaffold's role in anticancer agent development (Romagnoli et al., 2021).
  • Additionally, these compounds have been explored for inhibiting cell adhesion mediated by specific molecules like E-selectin, ICAM-1, and VCAM-1. This inhibition can potentially be leveraged in the development of anti-inflammatory agents (Boschelli et al., 1995).

Synthesis of Dyes and Colorants

  • Another interesting application is in the synthesis of azo dyes. 2-Aminobenzo[b]thiophene derivatives, closely related to this compound, have been used for this purpose. These dyes are known for their good coloration and fastness properties on specific materials like polyester (Sabnis & Rangnekar, 1989).

Mechanism of Action

The mechanism of action of “Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate” is not available in the current data .

Safety and Hazards

The safety data sheet (SDS) for “Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate” is available for further safety information . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

methyl 3-amino-6-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWRCBXURPSNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 20.3 g (0.363 mol) of potassium hydroxide in 100 ml of water is added to a mixture of 36.3 g (0.204 mol) of 3-nitro-4-cyanoanisole and 26 g (0.245 mol) of methyl thioglycolate in 400 ml of N,N-d-methylformamide, the temperature being maintained at 0° C. The mixture is left stirring at 0° C. for 20 min and is then poured into a mixture of water and ice. The precipitate is then filtered off, rinsed with water and dried. The product is dissolved in a mixture of dichloromethane and tetrahydrofuran, the organic phase is then dried over sodium sulphate and concentrated under reduced pressure and the residue is triturated in dichloromethane. 26.2 g of product are thus obtained in the form of a light-beige powder.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N-d-methylformamide
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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